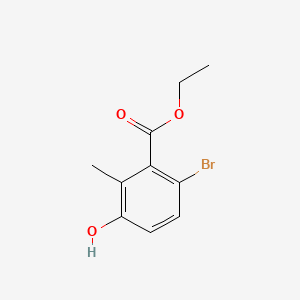![molecular formula C17H15N3OS B14089995 6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol](/img/structure/B14089995.png)
6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol is a heterocyclic compound that features a triazine ring substituted with phenyl and phenylethylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and sodium hydroxide to form phenylhydrazinecarbothioamide, which is then cyclized with an appropriate aldehyde or ketone to form the triazine ring . The reaction conditions often require an alkaline medium and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The phenyl and phenylethylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that favor nucleophilic or electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazine rings.
Applications De Recherche Scientifique
6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The phenyl and phenylethylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[(2-Oxo-2-phenylethyl)sulfanyl]-2-phenyl-5-(triphenylphosphonio)-4-pyrimidinolate
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 6-Ethyl-6-methyl-3-phenyl-2-[(2-phenylethyl)sulfanyl]-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
6-Phenyl-3-[(2-phenylethyl)sulfanyl]-1,2,4-triazin-5-ol is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H15N3OS |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
6-phenyl-3-(2-phenylethylsulfanyl)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H15N3OS/c21-16-15(14-9-5-2-6-10-14)19-20-17(18-16)22-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,20,21) |
Clé InChI |
ZCSOEWCPEMCTEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCSC2=NN=C(C(=O)N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) octadec-9-enoate](/img/structure/B14089915.png)



![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089928.png)

![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089932.png)

![Bis[(1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl)oxy]tin](/img/structure/B14089966.png)

![(1-methyl-2,4-dioxo-7,8-diphenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B14089972.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089979.png)
![3-[(2,5-Dichlorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B14089982.png)

